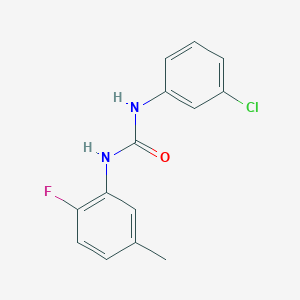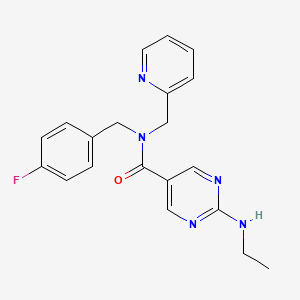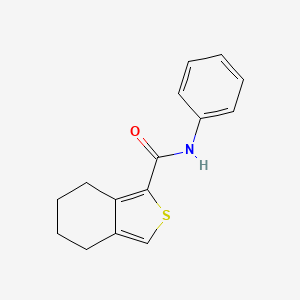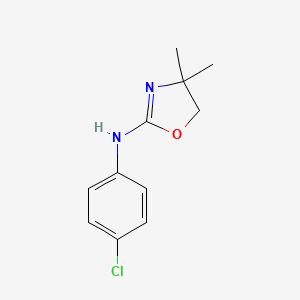
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthesized compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, in cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate the activity of specific receptors in the brain, such as the GABA receptor.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to induce cell death and inhibit tumor growth. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate neurotransmitter activity and reduce symptoms such as anxiety and depression. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide and has been shown to inhibit plant growth by disrupting cell division.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take precautions when handling N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea and ensure that appropriate safety measures are in place.
Zukünftige Richtungen
For N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea research include the development of novel anticancer agents and herbicides, as well as further investigation into its potential side effects and environmental impact.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea involves the reaction between 3-chloroaniline and 2-fluoro-5-methylphenyl isocyanate in the presence of a catalyst and solvent. The reaction yields N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea as a white crystalline solid with a melting point of 185-187°C. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has shown potential in various scientific research fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential as an anticancer agent and as a treatment for neurological disorders. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide for weed control. In material science, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDJFCANBHRDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)

![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-cyclopropyl-1H-pyrrole-2-carboxamide](/img/structure/B5655152.png)
![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)